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molecular formula C12H15FN2O3 B8793897 1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]pyrrolidine

1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]pyrrolidine

Cat. No. B8793897
M. Wt: 254.26 g/mol
InChI Key: INZRDRWRCZWASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759517B2

Procedure details

A suspension of 1-[2-(2-fluoro-4-nitro-phenoxy)-ethyl]-pyrrolidine (1.25 g, 4.92 mmol) and 10% palladium on carbon (0.2 g) in EtOH (20 mL) is stirred for 1 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a brown oil: ESI-MS: 225.1 [MH]+; tR=0.80 min (system 1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Pd].CCO>[F:1][C:2]1[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][N:7]1[CH2:8][CH2:9][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
FC1=C(OCCN2CCCC2)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 h at RT, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OCCN1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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